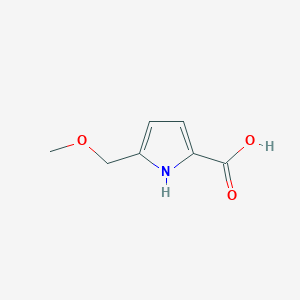

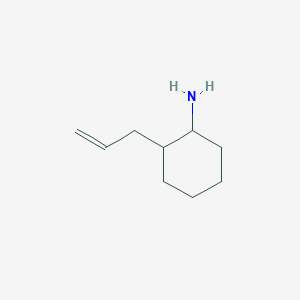

2-(Prop-2-en-1-yl)cyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

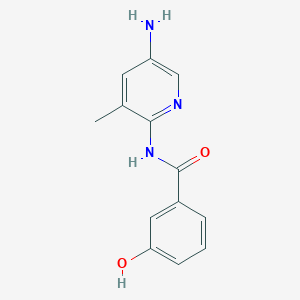

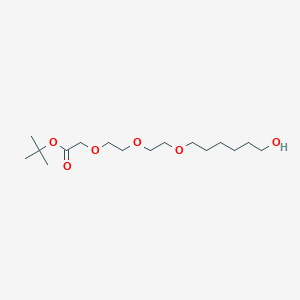

The compound "2-(Prop-2-en-1-yl)cyclohexan-1-amine" is a derivative of cyclohexanamine featuring an alkenyl substituent at the second position. This structure is related to various research efforts in the synthesis and functionalization of cyclohexane derivatives, which are of interest due to their presence in numerous bioactive compounds and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclohexane derivatives can be achieved through various methods. One approach involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, which proceeds at room temperature without additives, yielding tetrahydroindol-4-ones. These products can be further transformed into hydroxyindole derivatives, indicating a pathway that might be adapted for the synthesis of "2-(Prop-2-en-1-yl)cyclohexan-1-amine" . Another method includes the cyclohexadiene annulation to enamines using alkynylcarbene complexes, leading to various complex ring structures, which demonstrates the versatility of cyclohexane derivatives in forming more complex ring systems .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, was elucidated using single-crystal X-ray diffraction, IR, NMR, and HRMS. The experimental data were supported by DFT calculations and Hirshfeld surface analysis, which provided insights into the molecular geometry and intermolecular interactions . These techniques could be applied to "2-(Prop-2-en-1-yl)cyclohexan-1-amine" to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. For example, 2-cyclohexenones and 1,3-cyclohexadien-1-amines can be iodinated and aromatized to yield iodophenols and iodoanilines, respectively, when reacted with iodine and sodium alkoxide . Additionally, ortho-bromo(propa-1,2-dien-1-yl)arenes can participate in domino reactions under Pd catalysis to form enamines and indoles . These reactions highlight the reactivity of the cyclohexane moiety and its derivatives, which could be relevant for the functionalization of "2-(Prop-2-en-1-yl)cyclohexan-1-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For instance, the photochemical behavior of 2-amino-1,3-cyclohexadienes has been studied, revealing that irradiation can lead to the formation of various isomeric products . Moreover, the introduction of rigidity elements such as double bonds and cyclopropane rings into cyclohexene carboxylic acid derivatives can modulate the potency and selectivity of receptor activation, as demonstrated in the synthesis of HCA receptor agonists . These findings suggest that the physical and chemical properties of "2-(Prop-2-en-1-yl)cyclohexan-1-amine" could be similarly influenced by its alkenyl substituent and amine functionality.

Applications De Recherche Scientifique

Selective Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation plays a pivotal role in the chemical industry, generating products with different oxidation states and functional groups. The process aims at controllable and selective oxidation, producing key intermediates like cyclohex-2-en-1-ol and cyclohex-2-en-1-one, which are crucial for various industrial applications. The review highlights recent advancements, focusing on the chosen oxidants and the importance of selectivity in the reaction (Cao et al., 2018).

Binary Liquid Organic Mixtures

The DISQUAC model offers insights into the characteristics of cycloalkanol + cycloalkane or n-alkane mixtures. It reveals the significance of intramolecular effects and the impact of a functional group (OH) in an aliphatic ring on the interactions and behaviors of these mixtures. This understanding is essential for applications involving organic mixtures and their industrial relevance (González et al., 1996).

Cyclohexane Oxidation in Industrial Applications

Cyclohexane oxidation is central to producing intermediate products like cyclohexanol and cyclohexanone (K-A oil), crucial for manufacturing nylon. The process involves various metal salt catalysts and faces challenges like low conversion levels due to selectivity issues. The review discusses the oxidation reaction in detail, highlighting the importance of achieving higher selectivity for intermediate products to enhance commercial feasibility (Priyank khirsariya & Rajubhai Mewada, 2014).

Copper Catalyst Systems in C-N Bond Forming

C-N bond forming reactions are crucial in organic synthesis, involving various amines and coupling partners like aryl halides and arylboronic acids. The review discusses recyclable copper-mediated systems and their applications, highlighting the importance of catalyst optimization and the potential for commercial exploitation in the field of organic synthesis (Kantam et al., 2013).

Advanced Oxidation Processes for Nitrogen-Containing Compounds

The review addresses the challenge of degrading nitrogen-containing amino and azo compounds resistant to conventional processes. Advanced oxidation processes (AOPs) are presented as effective solutions to mineralize these compounds and improve overall treatment efficiency. The paper discusses the degradation efficiencies, reaction mechanisms, and process parameters of various AOPs, providing a systematic overview and guiding future research in this field (Bhat & Gogate, 2021).

Safety and Hazards

The safety information for “2-(Prop-2-en-1-yl)cyclohexan-1-amine” includes several precautionary statements. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should not be allowed to contact with air and should be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be breathed in and contact with eyes, skin, or clothing should be avoided .

Propriétés

IUPAC Name |

2-prop-2-enylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-5-8-6-3-4-7-9(8)10/h2,8-9H,1,3-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBMYNJEZCLYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-en-1-yl)cyclohexan-1-amine | |

CAS RN |

99064-63-8 |

Source

|

| Record name | 2-(prop-2-en-1-yl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)

![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)